The Molecular Architecture and Analytical Utility of Ochratoxin C-[d5]: A Comprehensive Technical Guide
The Molecular Architecture and Analytical Utility of Ochratoxin C-[d5]: A Comprehensive Technical Guide
Executive Summary
Ochratoxins are a group of toxic secondary metabolites produced by Aspergillus and Penicillium species, posing severe nephrotoxic, immunosuppressive, and carcinogenic risks in food, agricultural, and pharmaceutical matrices[1],[2]. While Ochratoxin A (OTA) is the most heavily regulated and studied, its ethyl ester derivative, Ochratoxin C (OTC), is a naturally co-occurring contaminant and a known ruminal metabolite that can convert back to OTA in vivo[3],[1].
In the highly regulated field of trace mycotoxin analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard[4],[5]. To achieve absolute quantification and mitigate complex matrix effects, the integration of Stable Isotope-Labeled Internal Standards (SIL-IS) is strictly required[4],[6]. This whitepaper elucidates the chemical structure, physical properties, and methodological application of Ochratoxin C-[d5], a deuterium-labeled analog engineered to ensure self-validating precision in analytical and pharmacokinetic research[7].
Part 1: Chemical Structure and Molecular Architecture
Ochratoxin C-[d5] (CAS: 1356840-94-2) is structurally identical to native Ochratoxin C, with the critical exception that five hydrogen atoms on the phenyl group of the phenylalanine moiety have been replaced by their heavier stable isotope, deuterium[7].
The molecular architecture consists of four distinct functional domains:
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Isocoumarin Core: A 5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin moiety. This is the primary toxicophore shared with Ochratoxin A[3],[8].
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Amide Linkage: Connects the isocoumarin core to the amino acid derivative, acting as a potential site for enzymatic cleavage[8].
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Deuterated Phenylalanine: The L-(phenyl-d5)alanine group provides a +5 Da mass shift. Causality Check: This specific mass increment is crucial. Because the native molecule contains a chlorine atom (which has a natural M+2 isotope, ^37Cl), a smaller mass shift (e.g., +2 or +3 Da) could result in isotopic overlap. A +5 Da shift ensures absolute mass spectral resolution between the native analyte and the internal standard[7],[4].
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Ethyl Ester: The carboxylic acid of the phenylalanine is esterified with an ethyl group, significantly increasing the lipophilicity of the molecule compared to OTA[3].
Structural domains of Ochratoxin C-[d5] highlighting isotopic labeling.
Part 2: Physical Properties and Chemical Identifiers
Understanding the physical and chemical properties of Ochratoxin C-[d5] is essential for optimizing chromatographic retention times, selecting appropriate extraction solvents, and ensuring the long-term stability of standard solutions.
Table 1: Chemical and Physical Properties of Ochratoxin C-[d5]
| Property | Specification |
| IUPAC Name | N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine Ethyl Ester[7] |
| CAS Number | 1356840-94-2[7],[9] |
| Molecular Formula | C22H17D5ClNO6[7],[9] |
| Molecular Weight | 436.90 g/mol [7],[9] |
| Parent Compound | Ochratoxin C (CAS: 4865-85-4)[7],[3] |
| Isotopic Purity | Typically ≥ 98% (Deuterium enrichment)[5],[6] |
| Physical State | Solid / Powder[5] |
| Solubility | Soluble in Acetonitrile, Methanol, and moderately in acidified water[5] |
Part 3: Mechanistic Role in Isotope Dilution Mass Spectrometry (IDMS)
The analytical power of Ochratoxin C-[d5] lies in the principle of Stable Isotope Dilution Analysis (SIDA)[4]. When analyzing complex biological or food matrices, co-extracting compounds inevitably cause ion suppression or enhancement in the electrospray ionization (ESI) source of the mass spectrometer[4],[5].
Because Ochratoxin C-[d5] shares the exact physicochemical behavior (lipophilicity, pKa, and extraction partitioning) as native Ochratoxin C, it experiences the identical degree of signal suppression and extraction loss[4],[6]. By measuring the ratio of the native analyte's peak area to the SIL-IS peak area, analysts mathematically nullify matrix effects and procedural variations. This transforms the assay into a self-validating quantitative system, where losses during purification are completely compensated by similar losses of the isotopologue[6].
Isotope Dilution Mass Spectrometry workflow using Ochratoxin C-[d5].
Part 4: Experimental Protocols for LC-MS/MS Workflows
The following methodology outlines a robust, self-validating protocol for the extraction and quantification of Ochratoxins using Ochratoxin C-[d5] as an internal standard, adapted from established UHPLC-MS/SRM guidelines[4],[10],[5].
Step 1: Preparation of Standard and Spiking Solutions
Causality: Accurate preparation in organic solvents prevents degradation (such as ester hydrolysis) and ensures uniform spiking.
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Stock Solution: Dissolve the Ochratoxin C-[d5] powder in MS-grade acetonitrile to yield a 100 µg/mL stock solution. Store at -80°C[5].
-
Working IS Solution: Dilute the stock to a working concentration of 100 ng/mL using acetonitrile[4].
Step 2: Matrix Spiking (The Critical SIDA Step)
Causality: The internal standard must be added before any sample manipulation so that it undergoes the exact same physical and chemical stresses as the endogenous analyte, validating the recovery rate[4].
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Aliquot 1.0 mL of the biological or food matrix (e.g., milk, plasma, or grain extract) into a centrifuge tube[4].
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Spike exactly 10 µL of the 100 ng/mL Ochratoxin C-[d5] working solution into the sample (yielding a 1 ng/mL IS concentration)[4].
-
Vortex gently and allow to equilibrate for 15 minutes to ensure standard integration into the matrix.
Step 3: Extraction and Cleanup
Causality: Acidified organic solvents disrupt protein binding and precipitate matrix proteins while maintaining the mycotoxin in its neutral, highly soluble state.
-
Add 2.0 mL of cold extraction solvent (Acetonitrile containing 1% to 2% Formic Acid) to the spiked sample[4],[5].
-
Vortex vigorously for 1 minute to ensure complete phase mixing and protein precipitation[4].
-
Centrifuge at 10,000 x g for 10 minutes at 4°C[4].
-
Carefully transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C[4].
-
Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., Water:Acetonitrile, 1:1, v/v).
Step 4: UHPLC-MS/MS Analysis (SRM/MRM)
Causality: Selected Reaction Monitoring (SRM) isolates the precursor ion and fragments it into specific product ions. The +5 Da shift of the precursor ensures distinct mass channels.
-
Chromatography: Inject 5 µL onto a C18 UHPLC column. Use a gradient of Water (0.1% Formic acid) and Acetonitrile (0.1% Formic acid).
-
Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
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Transitions: Monitor the precursor-to-product ion transitions. While native Ochratoxin C will show a specific [M+H]+ precursor, Ochratoxin C-[d5] will exhibit a precursor mass shifted by +5 Da. The collision-induced dissociation will yield product ions corresponding to the loss of the deuterated phenylalanine or the isocoumarin core, mirroring the fragmentation pattern of the native toxin[10],[5].
Conclusion
The integration of Ochratoxin C-[d5] into analytical workflows represents the pinnacle of quantitative rigor in mycotoxin analysis. By leveraging the principles of stable isotope dilution, researchers can bypass the limitations of complex matrices, ensuring that pharmacokinetic data, toxicology reports, and food safety assessments are both highly accurate and universally reproducible.
References
-
Ochratoxin C-D5 | CAS 1356840-94-2 - Veeprho Veeprho URL:[Link]
-
Ochratoxin A-impurities | Pharmaffiliates Pharmaffiliates URL:[Link]
-
Ochratoxin C | C22H22ClNO6 | CID 20997 - PubChem National Institutes of Health (NIH) URL:[Link]
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Structure of ochratoxin A, ochratoxin B, ochratoxin C... ResearchGate URL:[Link]
-
Molecular structure of ochratoxins naturally produced by filamentous fungi ResearchGate URL:[Link]
-
MS/MS analysis of aflatoxins, ochratoxins and the corresponding internal standards ResearchGate URL:[Link]
-
Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study National Institutes of Health (NIH) - PMC URL:[Link]
-
INTERNAL STANDARD - LIBIOS Libios URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ochratoxin C | C22H22ClNO6 | CID 20997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. libios.fr [libios.fr]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
